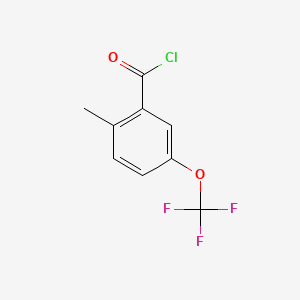
2-Methyl-5-(trifluoromethoxy)benzoyl chloride
Vue d'ensemble
Description
“2-Methyl-5-(trifluoromethoxy)benzoyl chloride” is a chemical compound with the molecular weight of 238.59 . It is in liquid form . The IUPAC name for this compound is 2-methyl-5-(trifluoromethoxy)benzoyl chloride .
Molecular Structure Analysis
The InChI code for “2-Methyl-5-(trifluoromethoxy)benzoyl chloride” is 1S/C9H6ClF3O2/c1-5-2-3-6(15-9(11,12)13)4-7(5)8(10)14/h2-4H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“2-Methyl-5-(trifluoromethoxy)benzoyl chloride” is a liquid . Its molecular weight is 238.59 .Applications De Recherche Scientifique
Antimicrobial Agents
Research has focused on the development and evaluation of various chemical compounds as antimicrobial agents. For example, studies on benzalkonium chlorides (BACs) have highlighted their broad-spectrum antimicrobial properties against bacteria, fungi, and viruses. BACs are used in a wide range of applications due to their effectiveness and have been the subject of regulatory measures and investigations into their safety, toxicity, and environmental impact (Pereira & Tagkopoulos, 2019).
Environmental Chemicals and Health Risks
The impact of environmental chemicals, such as triclosan (TCS), on health and the environment has been extensively reviewed. TCS, a synthetic antibacterial agent, has been detected in various environmental compartments due to partial elimination in sewage treatment plants. The review discusses the occurrence, toxicity, degradation, and potential health risks associated with TCS, highlighting the need for further research on the effects of excessive use and the emergence of TCS-resistant bacteria (Bedoux et al., 2012).
Epigenetic Effects of Environmental Chemicals
Another area of research explores the epigenetic effects mediated by exposure to environmental chemicals. Various classes of environmental chemicals, including metals, air pollutants, and endocrine-disrupting/reproductive toxicants, have been shown to modify epigenetic marks. This research underscores the importance of understanding how chemical exposures can alter gene expression without changing the DNA sequence and the implications for disease risk and transmission (Baccarelli & Bollati, 2009).
Green Chemistry and Sustainable Solvents
In the pursuit of more sustainable chemical processes, research on bio-based solvents like 2-methyloxolane (2-MeOx) for the extraction of natural products has gained traction. 2-MeOx is presented as an environmentally and economically viable alternative to conventional petroleum-based solvents, with potential applications in the extraction of lipophilic foodstuff and natural products. This review emphasizes the importance of replacing petroleum-based solvents with bio-based alternatives to mitigate environmental impacts and enhance sustainability (Rapinel et al., 2020).
Safety And Hazards
This chemical is considered hazardous. It may cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .
Propriétés
IUPAC Name |
2-methyl-5-(trifluoromethoxy)benzoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-5-2-3-6(15-9(11,12)13)4-7(5)8(10)14/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWHYIYNVPCGCJQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OC(F)(F)F)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-5-(trifluoromethoxy)benzoyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



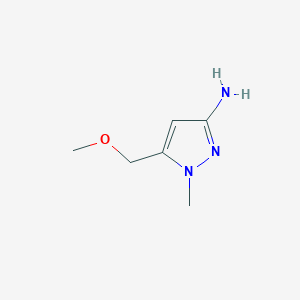
![2,6-dimethyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1427056.png)
![2-Methyl-2,7-diazaspiro[3.5]nonane](/img/structure/B1427057.png)
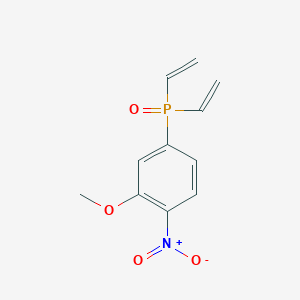
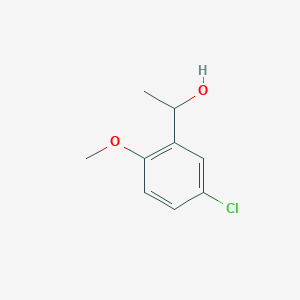
![5-(4-Chlorophenyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B1427060.png)
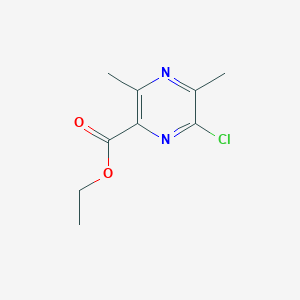
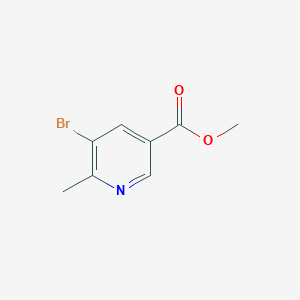
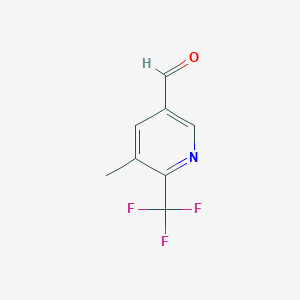
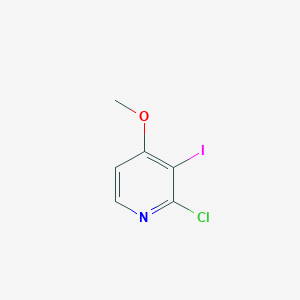
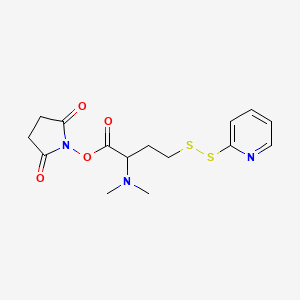
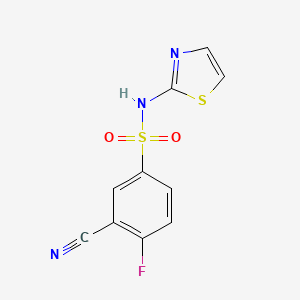
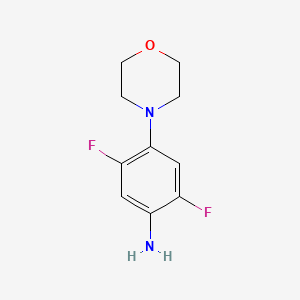
![1-Phenyl-2-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)-1H-benzo[d]imidazole](/img/structure/B1427078.png)